molecular formula C9H7FN2O B1343717 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde CAS No. 1000340-63-5

4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

Cat. No.: B1343717
CAS No.: 1000340-63-5
M. Wt: 178.16 g/mol
InChI Key: GIVSRRPYMYSITR-UHFFFAOYSA-N
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Description

4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde: is a chemical compound with the molecular formula C9H7N2OF . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 4th position and a methyl group at the 7th position on the indazole ring, along with an aldehyde group at the 3rd position, makes this compound unique and of interest in various fields of research .

Mechanism of Action

Target of Action

It’s known that indazole derivatives, which 4-fluoro-7-methyl-1h-indazole-3-carbaldehyde is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Owing to the pyrazole moiety, 4-fluoro-1h-indazole, a related compound, can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Indazole derivatives are known to play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect similar pathways.

Pharmacokinetics

Indazole derivatives are known to be biologically active compounds, suggesting that they have suitable adme properties for therapeutic applications .

Result of Action

Indazole derivatives are known to have various biologically vital properties, suggesting that this compound might have similar effects .

Action Environment

It’s known that the nitrosation of indoles, a key step in the synthesis of indazole derivatives, can be carried out in a slightly acidic environment . This suggests that the action of this compound might also be influenced by the acidity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phen

Properties

IUPAC Name

4-fluoro-7-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVSRRPYMYSITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=C(NN=C12)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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